molecular formula C9H10BrN B13915210 (E)-N-(2-bromobenzylidene)ethanamine

(E)-N-(2-bromobenzylidene)ethanamine

Cat. No.: B13915210
M. Wt: 212.09 g/mol
InChI Key: SPIFJULPYCFTKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(2-bromobenzylidene)ethanamine is an organic compound that belongs to the class of Schiff bases Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-bromobenzylidene)ethanamine typically involves the condensation reaction between 2-bromobenzaldehyde and ethanamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction can be catalyzed by acids or bases to facilitate the formation of the Schiff base.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale condensation reactions using optimized conditions to maximize yield and purity. The process would likely include purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-bromobenzylidene)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction can lead to the formation of the corresponding amine and alcohol.

    Substitution: The bromine atom on the benzene ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives such as aldehydes or carboxylic acids.

    Reduction: Corresponding amines and alcohols.

    Substitution: Products with substituted functional groups on the benzene ring.

Scientific Research Applications

(E)-N-(2-bromobenzylidene)ethanamine can be used in various scientific research applications, including:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for potential pharmacological properties.

    Industry: Used in the synthesis of other chemical compounds or materials.

Mechanism of Action

The mechanism of action of (E)-N-(2-bromobenzylidene)ethanamine would depend on its specific application. In general, Schiff bases can interact with various molecular targets, including enzymes and receptors, through mechanisms such as covalent bonding or coordination with metal ions. The presence of the bromine atom may enhance its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-(2-chlorobenzylidene)ethanamine: Similar structure with a chlorine atom instead of bromine.

    (E)-N-(2-fluorobenzylidene)ethanamine: Similar structure with a fluorine atom instead of bromine.

    (E)-N-(2-iodobenzylidene)ethanamine: Similar structure with an iodine atom instead of bromine.

Uniqueness

(E)-N-(2-bromobenzylidene)ethanamine is unique due to the presence of the bromine atom, which can influence its chemical reactivity and potential applications. Bromine atoms are larger and more polarizable than chlorine or fluorine, which can affect the compound’s interactions and stability.

Properties

Molecular Formula

C9H10BrN

Molecular Weight

212.09 g/mol

IUPAC Name

1-(2-bromophenyl)-N-ethylmethanimine

InChI

InChI=1S/C9H10BrN/c1-2-11-7-8-5-3-4-6-9(8)10/h3-7H,2H2,1H3

InChI Key

SPIFJULPYCFTKD-UHFFFAOYSA-N

Canonical SMILES

CCN=CC1=CC=CC=C1Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.